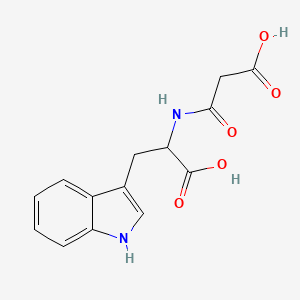

N-Malonyltryptophan

描述

Contextualization of N-Malonyltryptophan within Amino Acid Metabolism

Amino acid metabolism encompasses a vast network of biochemical pathways responsible for the synthesis, breakdown, and modification of amino acids. These processes are fundamental for protein synthesis, energy production, and the creation of a wide array of specialized metabolites. frontiersin.org Tryptophan, an essential aromatic amino acid, is a precursor to numerous bioactive compounds. nih.govyoutube.com Its metabolic pathways are broadly categorized into three main routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. researchgate.netresearchgate.net The kynurenine pathway is the primary route for tryptophan degradation, accounting for over 95% of its metabolism, and produces molecules involved in immune response and neurotransmission. nih.govcreative-proteomics.com The serotonin pathway yields the well-known neurotransmitter serotonin and the hormone melatonin (B1676174). creative-proteomics.com

Within this metabolic framework, the conjugation of amino acids with other molecules represents a significant regulatory and functional modification. This compound is an example of such a conjugation, specifically an N-acyl-alpha amino acid formed by linking a malonyl group to the nitrogen atom of tryptophan. This modification is a recognized metabolic process in plants, where malonylation can alter the solubility, stability, and transport of various compounds. researchgate.net

The formation of this compound is particularly noted as a metabolic response to drought stress in many plant species. scirp.org During leaf wilting, a significant portion of the free L-tryptophan pool can be converted into this compound. scirp.org While plants are also capable of malonylating D-amino acids, the stress-induced accumulation specifically involves the naturally occurring L-isomer of tryptophan. scirp.org The precise enzymatic mechanism for the malonylation of L-tryptophan during water deficit is still under investigation, though N-malonyltransferases have been identified for other molecules. scirp.org The physiological significance of this stress-induced accumulation remains an area of active research. scirp.org

Overview of Tryptophan Derivatives and Conjugates in Biological Roles

Tryptophan serves as the parent molecule for a multitude of derivatives and conjugates, each with distinct and vital biological functions. biosynsis.com These compounds are involved in processes ranging from neurotransmission and hormonal regulation to immune defense and growth modulation in various organisms. nih.govnih.gov The biotransformation of tryptophan can result in small, pleiotropic molecules that influence numerous cellular pathways and homeostatic processes. scispace.com

In animals, the most prominent derivatives include serotonin and melatonin. Serotonin is a critical neurotransmitter that regulates mood, appetite, and sleep. creative-proteomics.com Melatonin, synthesized from serotonin, is the primary hormone responsible for regulating circadian rhythms. nih.gov The kynurenine pathway generates several other key metabolites, such as kynurenic acid and quinolinic acid, which have neuroprotective and neurotoxic effects, respectively. nih.govfrontiersin.org

In plants, tryptophan is the precursor to the principal plant hormone, indole-3-acetic acid (IAA) or auxin, which is a master regulator of plant growth and development. nih.gov Plants and microorganisms also produce a wide variety of other tryptophan-derived compounds, including defense molecules like indole alkaloids. nih.gov

Conjugates, such as this compound, represent another class of derivatives. While exogenously applied this compound can be converted by plants into tryptophan and subsequently into IAA, there is currently no evidence that the endogenous form produced during stress serves as a storage precursor for auxin. scirp.org The formation of such conjugates highlights a key metabolic strategy, particularly in plants, to manage and regulate the levels of important molecules like amino acids in response to environmental cues. scirp.org

Interactive Table 1: Key Tryptophan Derivatives and Their Biological Roles

| Derivative | Primary Biological Role(s) | Kingdom(s) |

|---|---|---|

| Serotonin | Neurotransmitter (mood, sleep, appetite regulation) creative-proteomics.com | Animals, Plants |

| Melatonin | Hormone (regulates circadian rhythms) nih.gov | Animals, Plants |

| Kynurenine | Central intermediate in the major tryptophan degradation pathway; immune modulation nih.gov | Animals |

| Indole-3-acetic acid (IAA) | Phytohormone (regulates plant growth and development) nih.gov | Plants |

| Tryptamine | Neuromodulator; precursor for other metabolites creative-peptides.com | Animals, Plants |

| This compound | Accumulates in plants under drought stress scirp.org | Plants |

Structure

3D Structure

属性

CAS 编号 |

29399-11-9 |

|---|---|

分子式 |

C14H14N2O5 |

分子量 |

290.27 g/mol |

IUPAC 名称 |

(2S)-2-[(2-carboxyacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H14N2O5/c17-12(6-13(18)19)16-11(14(20)21)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1 |

InChI 键 |

OVEAWSPZRGBTSS-NSHDSACASA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC(=O)O |

序列 |

W |

产品来源 |

United States |

Occurrence and Distribution Within Biological Systems

Presence and Variability in the Plant Kingdom

N-Malonyltryptophan is widely distributed throughout the plant kingdom, with its presence confirmed in numerous species across different families scirp.orgscirp.orgresearchgate.netnih.gov. Research indicates that the ability to synthesize MT varies among plant species, with some species exhibiting significant accumulation during specific physiological states, such as water deficit, while others do not scirp.orgscirp.orgresearchgate.net.

Endogenous Detection across Diverse Plant Species

MT has been identified as an endogenous compound in a broad spectrum of plants. Key species where its presence has been documented include:

Solanum lycopersicum (Tomato): MT is found in tomato leaves and fruits scirp.orgscirp.orgresearchgate.netnih.govknapsackfamily.comebi.ac.uk. Its formation is particularly noted during leaf wilting scirp.orgscirp.orgresearchgate.net.

Triticum aestivum (Wheat): Detected in wheat leaves and seedling roots scirp.orgscirp.orgresearchgate.nettandfonline.comcore.ac.ukresearchgate.net.

Pisum sativum (Pea): Identified in pea leaves, roots, and seeds scirp.orgresearchgate.nettandfonline.comumn.eduoregonstate.eduannualreviews.org.

Pithecellobium dulce (Manila Tamarind): MT is present in the fruits of this species scirp.orgresearchgate.netspandidos-publications.comresearchgate.netnih.govtandfonline.com.

Amygdalus mongolica : Detected in the kernels of this drought-tolerant shrub nih.govfrontiersin.org.

Nitraria sibirica : Found in the fruit of this halophytic plant mdpi.com.

Herniaria species : Identified in purified extracts of various Herniaria species mdpi.comresearchgate.netresearchgate.net.

Other species include ginkgo (male flowers/pollen cones) and Catharanthus roseus scirp.orgscirp.org.

The stereochemistry of the tryptophan residue within endogenous MT has been re-evaluated. While earlier studies suggested a predominant D-tryptophan form, more recent analyses using chiral chromatography have established that the L-tryptophan isomer is the major component in many plant tissues, such as pea leaves and wheat roots tandfonline.com. For instance, in pea leaves, the ratio of D:L-tryptophan in MT was reported as 1:32, and in wheat roots, it was 1:3 tandfonline.com.

Localization in Specific Plant Tissues and Organs

This compound is found in various parts of the plant, with its distribution varying by species and developmental stage:

Leaves: MT is commonly found in leaves, particularly in wilted or drought-stressed foliage of species like tomato, potato, and wheat scirp.orgscirp.orgresearchgate.net. It has also been detected in the leaves of pea and Herniaria species tandfonline.commdpi.comresearchgate.netresearchgate.net.

Fruits: The fruits of plants such as Pithecellobium dulce, Nitraria sibirica, and apples have been identified as containing MT scirp.orgresearchgate.netspandidos-publications.comresearchgate.netnih.govtandfonline.commdpi.com.

Seeds and Seedlings: MT has been detected in seeds and seedlings of various plant species, including wheat and pea scirp.orgresearchgate.net.

Roots: Identified in the roots of wheat seedlings and pea plants scirp.orgresearchgate.nettandfonline.com.

Kernels: Present in the kernels of Amygdalus mongolica nih.govfrontiersin.org.

Pollen Cones: Found in the male flowers (pollen cones) of ginkgo scirp.orgresearchgate.net.

Tissue Cultures: MT has also been detected in plant cell and tissue cultures scirp.orgresearchgate.netcore.ac.ukcas.cz.

Other tissues: It has also been reported in coconut milk scirp.orgresearchgate.net.

Influence of Environmental and Agronomic Factors on Biosynthesis and Accumulation

Environmental conditions, most notably water deficit or drought stress, play a significant role in the biosynthesis and accumulation of this compound scirp.orgscirp.orgresearchgate.netresearchgate.netcas.cz. During periods of water scarcity, many plant species exhibit an increase in free tryptophan content, which is then converted into MT, particularly in wilted leaves scirp.orgscirp.orgresearchgate.net. This metabolic response is thought to be an adaptive mechanism to stress scirp.orgscirp.orgresearchgate.net.

Agronomic practices can also influence MT levels. For example, comparative studies of tomato ketchups revealed that this compound was detected in products derived from conventionally grown tomatoes but not in those from organically grown tomatoes, suggesting that cultivation methods can impact its presence ebi.ac.uk.

Detection in Other Biological Systems (e.g., association with certain food products)

This compound's presence extends to association with certain food products, where it may serve as a marker for consumption foodb.ca. It has been detected in foods such as garden tomatoes, herbs and spices, opium poppies (Papaver somniferum), and pulses foodb.ca. Specifically, it was identified in conventional tomato ketchups, distinguishing them from organic varieties ebi.ac.uk. The edible fruits of Pithecellobium dulce are also a known source of MT spandidos-publications.comresearchgate.netnih.govtandfonline.com. Furthermore, Nitraria sibirica, a plant with significant phytochemical diversity, is being investigated for its potential in functional foods, with MT being one of its identified compounds mdpi.com.

Table 1: Occurrence of this compound in Plant Species

| Plant Species | Common Name | Tissues Detected | Notes |

| Solanum lycopersicum | Tomato | Leaves (young, wilted), Fruits, Ketchups | MT formation observed during wilting scirp.orgscirp.orgresearchgate.net. Detected in conventional, but not organic, ketchups ebi.ac.uk. |

| Triticum aestivum | Wheat | Leaves (wilted), Roots (seedling) | MT formation observed during wilting scirp.orgscirp.orgresearchgate.net. Major component is L-form in roots tandfonline.com. |

| Pisum sativum | Pea | Leaves, Roots (seedling), Seeds | Major component is L-form in leaves tandfonline.com. |

| Pithecellobium dulce | Manila Tamarind | Fruits, Seeds | Edible fruit; MT identified in fruit arils scirp.orgresearchgate.netspandidos-publications.comresearchgate.netnih.govtandfonline.com. |

| Amygdalus mongolica | Mongolian Almond | Kernels | Upregulation of N-malonyl tryptophan observed during intermediate/later developmental stages nih.govfrontiersin.org. |

| Nitraria sibirica | - | Fruit | Explored for functional food applications mdpi.com. |

| Herniaria spp. | Rupturewort | Leaves | Identified in purified extracts of Herniaria glabra, H. polygama, and H. incana mdpi.comresearchgate.netresearchgate.net. |

| Ginkgo (Ginkgo biloba) | Ginkgo Tree | Male flowers (pollen cone) | Endogenous MT found in pollen cones scirp.orgresearchgate.net. |

| Catharanthus roseus | Madagascar Periwinkle | - | Mentioned in context of tryptophan metabolism scirp.org. |

| Papaver somniferum | Opium Poppy | - | Mentioned as containing MT in food context foodb.ca. |

| Cyperus esculentus | Tiger Nut | (Not explicitly found in search results) | (Listed in user prompt) |

Table 2: Influence of Water Deficit on this compound Accumulation

| Plant Species | Condition | Observed Effect on this compound | Citation(s) |

| Solanum lycopersicum | Leaf Wilting/Drought | Appearance and accumulation of MT in wilted leaves. Free amino acid content (including Trp) increased, with MT formation occurring from endogenous L-Trp. scirp.orgscirp.orgresearchgate.net | scirp.orgscirp.orgresearchgate.net |

| Triticum aestivum | Leaf Wilting/Drought | Appearance and accumulation of MT in wilted leaves. scirp.orgscirp.orgresearchgate.net | scirp.orgscirp.orgresearchgate.net |

| Pisum sativum | - | Major component of endogenous MT is L-form in leaves tandfonline.com. | tandfonline.com |

| Amygdalus mongolica | Developmental Stages | Upregulation of N-malonyl tryptophan observed during intermediate and later developmental stages, potentially linked to stress tolerance mechanisms nih.govfrontiersin.org. | nih.govfrontiersin.org |

| General Plant Response | Water Deficit | MT formation is a common metabolic change during leaf wilting in many species scirp.orgscirp.orgresearchgate.net. The necessity for plants to convert L-Trp to MT during wilting is still unclear scirp.orgscirp.orgresearchgate.net. | scirp.orgscirp.orgresearchgate.net |

Biosynthesis and Enzymology of N Malonyltryptophan

Biochemical Properties of N-Malonyltransferases

Diversity of N-Malonyltransferase Isoforms and Their Differential Expression

The enzymatic machinery responsible for N-malonyltryptophan formation involves N-malonyltransferases (NMTs), which utilize malonyl-CoA as the malonyl donor. Research indicates that plants possess a diversity of N-malonyltransferase isoforms, often exhibiting substrate specificity. For instance, studies have identified N-malonyltransferases specific for tryptophan, as well as for other amino acids like 1-aminocyclopropane-1-carboxylic acid (ACC) scirp.orgresearchgate.net. Some NMTs have been found to catalyze the malonylation of multiple substrates, suggesting a degree of promiscuity or shared enzymatic activity within the plant kingdom researchgate.net.

The differential expression of these isoforms is crucial for regulating metabolic flux and responding to environmental cues. While specific expression data for N-malonyltransferases directly involved in L-tryptophan malonylation during water deficit is still under investigation, it is hypothesized that specific isoforms may be induced or upregulated under such conditions scirp.org. For example, in peanut seedlings, three distinct N-malonyltransferases have been purified, each showing specificity for different substrates, including anthranilic acid, D-tryptophan, or 3,4-dichloroaniline (B118046) researchgate.net. Partially purified malonyl-CoA:D-tryptophan malonyltransferase from these seedlings also demonstrated activity with ACC, indicating potential overlap in substrate specificity among different NMTs researchgate.net.

Interrelationships with Other Amino Acid Conjugation Pathways

This compound formation is part of a broader landscape of amino acid conjugation pathways that play significant roles in plant metabolism, detoxification, and signaling. These pathways include N-acetylation and the malonylation of other amino acids.

N-acetylation: Alongside malonylation, N-acetylation is another common modification of amino acids in plants. Both processes can occur with exogenous and endogenous amino acids, including tryptophan. For instance, excised tomato leaves incubated with D-amino acids, including D-tryptophan, can transform them into both malonyl- and acetyl-derivatives, even in the absence of water deficit scirp.org. While this compound formed during water deficit has been shown to contain L-tryptophan, N-acetyltryptophan (AT) has also been observed to appear during wilting in some species, suggesting parallel regulatory mechanisms or shared enzymatic machinery for these conjugation types scirp.org.

Malonylation of ACC: The malonylation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene, is another well-documented amino acid conjugation pathway. This process is also influenced by environmental factors like water deficit scirp.orgnih.gov. N-malonyltransferases specific for both tryptophan and ACC have been identified in plants scirp.orgresearchgate.net. The existence of enzymes that can malonylate both D-tryptophan and ACC has been reported, indicating that malonyl-CoA:amino acid N-acyltransferases may not always be strictly specific to a single amino acid substrate researchgate.net.

The interrelationship between these pathways highlights the complex regulatory networks that govern amino acid metabolism and modification in plants, often serving roles in stress response and metabolic fine-tuning scirp.org.

Precursor Availability and Regulatory Mechanisms of Tryptophan Supply

The availability of tryptophan itself is a critical factor influencing the formation of this compound. Tryptophan is an essential amino acid for plants, serving as a precursor for vital compounds such as auxins (e.g., indole-3-acetic acid), plant defense compounds, and signaling molecules like serotonin (B10506) and melatonin (B1676174) scirp.org. Plants synthesize tryptophan de novo through a complex pathway that begins with chorismate, a product of the shikimate pathway wikipathways.orgmdpi.com.

The regulation of tryptophan biosynthesis is tightly controlled through multiple mechanisms, primarily feedback inhibition and transcriptional regulation. In bacteria like E. coli, the tryptophan operon, encoding the enzymes for tryptophan synthesis, is regulated by a tryptophan repressor protein and an attenuation mechanism annualreviews.orgigem.orgkhanacademy.orgmicrobenotes.com. When tryptophan levels are high, the repressor binds to the operator, blocking transcription initiation. Attenuation involves a leader sequence in the mRNA that can form secondary structures to terminate transcription prematurely when tryptophan is abundant khanacademy.orgmicrobenotes.com.

In plants, while the specific operon system seen in bacteria is absent, similar regulatory principles apply. Tryptophan biosynthesis is initiated with the conversion of chorismate to anthranilate by anthranilate synthase (AS), and the first step in the tryptophan branch is often feedback inhibited by tryptophan itself wikipathways.orgmdpi.comroyalsocietypublishing.org. Other regulatory mechanisms include the regulation of enzyme synthesis, such as the transcriptional activator GCN4 in Saccharomyces cerevisiae affecting aromatic amino acid biosynthetic genes wikipathways.org. The availability of precursors from central metabolism, like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), also plays a role in directing carbon flow towards tryptophan synthesis royalsocietypublishing.orgmdpi.com.

The physiological regulation of tryptophan content also involves intracellular compartmentation and transport, as well as reversible conjugations that can potentially serve as a source of free tryptophan under changing conditions scirp.orgscirp.org. The precise mechanisms by which tryptophan precursor availability and its supply are regulated to influence this compound formation are still areas of active research, particularly concerning the specific N-malonyltransferases involved in L-tryptophan conjugation scirp.org.

Metabolism and Degradation Pathways of N Malonyltryptophan

Reversibility of N-Malonyltryptophan Conjugation and Tryptophan Release

The conjugation of amino acids, including tryptophan, to small molecules like malonyl groups can be part of a dynamic metabolic regulation system. Reversible conjugations suggest that these derivatives can serve as a reservoir for the free amino acid under specific physiological conditions scirp.org. While direct enzymatic mechanisms for the release of free tryptophan from this compound are not extensively detailed in the provided literature, the concept of reversible conjugation implies that such pathways may exist, allowing for the controlled release of tryptophan when needed by the plant scirp.org. For instance, N-acetylated amino acids, such as N-acetyltryptophan, can be released from peptides through the action of N-acylpeptide hydrolases, indicating general mechanisms for cleaving amino acid conjugates pathbank.orghmdb.ca. This potential for reversibility suggests that this compound could contribute to the pool of free tryptophan available for various metabolic processes.

Downstream Metabolic Fates and Potential Physiological Products

The metabolic transformations of this compound lead to various downstream products, with a notable connection to plant hormone biosynthesis.

This compound has been investigated as a potential precursor for Indole-3-acetic acid (IAA), the primary auxin in plants. Studies indicate that plants can transform exogenously applied this compound into tryptophan, which is then further metabolized into IAA scirp.orgscirp.org. This conversion is proposed to occur via the hydrolysis of this compound, liberating D-tryptophan, which can then be utilized in IAA synthesis cas.czcapes.gov.br. Specifically, N-malonyl-L-tryptophan has been identified as a substrate in this conversion process usda.gov. This compound is frequently observed as a metabolic product of D-tryptophan in various plant tissues, including suspension cultures and hypocotyl segments cas.cz. While these findings strongly support a role for this compound as a precursor for IAA when supplied externally, evidence for endogenous this compound serving as a significant source of IAA remains less conclusive scirp.orgscirp.org. Nevertheless, it is hypothesized that endogenous this compound may function as an auxin pool within the plant, contributing to the regulation of endogenous auxin levels under different physiological conditions cas.czcapes.gov.br.

This compound is part of a broader network of tryptophan metabolism, connecting it to several other significant metabolites.

N-acetyltryptophan (AT): Plants can synthesize N-acetyltryptophan, similar to this compound, particularly when exposed to D-amino acids like D-tryptophan, even in the absence of water deficit scirp.orgscirp.org. N-acetyltryptophan is also recognized as a catabolite of tryptophan, potentially released through the degradation of N-acetylated proteins by N-acylpeptide hydrolases pathbank.orghmdb.ca. Furthermore, N-acetyltryptophan is identified as a metabolite within the tryptophan-kynurenine pathway, alongside tryptophan and kynurenine (B1673888) tandfonline.com.

Glucobrassicin: Tryptophan serves as a foundational precursor for the biosynthesis of glucobrassicin, a type of glucosinolate prevalent in cruciferous plants scirp.orgwikipedia.org. Glucobrassicin is characterized as an alkylglucosinolate and is part of the broader tryptophan metabolism pathways hmdb.ca.

Melatonin (B1676174): Melatonin biosynthesis, a process found in both plants and animals, fundamentally begins with tryptophan nih.govyoutube.com. The pathway typically involves the conversion of tryptophan to serotonin (B10506), followed by acetylation to N-acetylserotonin and subsequent methylation to form melatonin youtube.comnih.govfrontiersin.orgresearchgate.net. While this compound is a tryptophan derivative, it is not directly implicated as a precursor in the established biosynthetic routes of melatonin.

The metabolism of this compound has been predominantly studied in plants, with its presence and transformations well-documented. It is frequently found as an endogenous compound in various plant species, including Solanum lycopersicum (tomato), wheat, and pea scirp.orgnih.govresearchgate.net. This compound formation in plants is often associated with environmental stresses such as water deficit, where it accumulates in wilted leaves scirp.orgscirp.org. Studies have shown that endogenous this compound in plants can contain either L-tryptophan or D-tryptophan, with its presence initially suggesting the plant's capacity to synthesize D-tryptophan scirp.org. In contrast, the metabolic fate and physiological effects of this compound in animals are largely unknown, with limited to no data available in the reviewed literature to describe its metabolism or impact in animal systems scirp.orgscirp.org.

Compound List:

this compound (MT)

Tryptophan (Trp)

Indole-3-acetic acid (IAA)

N-acetyltryptophan (AT)

Glucobrassicin

Melatonin

Serotonin

N-acetylserotonin

Tryptamine

Indole-3-acetaldoxime (IAOx)

Physiological and Biological Roles in Non Human Systems

Antimicrobial and Antiparasitic Activities

Evaluation of In vitro Antiparasitic Efficacy (e.g., against Hymenolepis nana)

N-Malonyltryptophan has demonstrated in vitro antiparasitic efficacy, notably against the cestode Hymenolepis nana. Research involving extracts from the fruit of Pithecellobium dulce has identified N-malonyl-(+)-tryptophan (NMT) as a bioactive compound exhibiting significant activity against this parasite researchgate.netresearchgate.net. In comparative studies, NMT displayed a more rapid effect than the standard antiparasitic drug praziquantel (B144689) (PZQ) when tested at a concentration of 20 mg/mL. Specifically, NMT caused paralysis and death in H. nana within 5 and 7 minutes, respectively, whereas PZQ required 15 and 30 minutes to elicit similar effects researchgate.net. These findings suggest NMT possesses potent in vitro anthelmintic properties.

Table 1: In Vitro Antiparasitic Efficacy of this compound against Hymenolepis nana

| Treatment | Concentration | Paralysis Time (min) | Death Time (min) |

| NMT | 20 mg/mL | 5 | 7 |

| PZQ | 20 mg/mL | 15 | 30 |

NMT: this compound; PZQ: Praziquantel. Data sourced from researchgate.net.

Exploration of Proposed Biological Mechanisms in Antiparasitic Contexts

While this compound has shown promising in vitro antiparasitic activity, the precise biological mechanisms underlying this efficacy are not yet fully elucidated. Studies have indicated that toxicity and absorption-distribution-metabolism-excretion-and-toxicity (ADMET) predictions support the compound's efficacy and suggest a low level of hazard researchgate.netresearchgate.net. However, detailed molecular targets or pathways through which NMT exerts its antiparasitic effects remain an area for further investigation. Research into tryptophan metabolism in plants suggests that this compound can be converted to indole-3-acetic acid (IAA), a plant hormone, although evidence for endogenous NMT serving as a source of IAA in plants is still limited usda.govscirp.org. The relevance of this plant-specific metabolic pathway to its antiparasitic action is not established.

Interactions with Microbial Communities (e.g., gut microbiota, plant-associated microorganisms)

The interaction of this compound with microbial communities is an emerging area of research. In non-human mammalian systems, studies involving rat models of intestinal inflammation (enteritis and colitis) have observed alterations in this compound levels. In these models, this compound was found to be downregulated, and these changes were noted to correlate with shifts in the gut microbiota composition nih.govnih.gov. This suggests a potential link between this compound metabolism and the gut microbiome's status, particularly in inflammatory conditions.

In plant biology, this compound formation in plants is known to be influenced by environmental factors such as water deficit scirp.orgscirp.org. Its presence within the rhizosphere, the soil zone influenced by plant roots and associated microorganisms, has also been noted in the context of plant growth-promoting rhizobacteria (PGPR) oup.com. The metabolism of this compound in animals, including its specific interactions with gut bacteria or its role in animal physiology, remains largely unknown scirp.orgscirp.org.

Identification of Undiscovered Biological Functions and Hypotheses

The biological functions of this compound are not extensively documented, with literature suggesting that few articles have been published on the compound nih.govcontaminantdb.cafoodb.ca. However, several hypotheses and areas of discovery are being explored.

In plants, this compound (MT) formation is significantly induced during water deficit and leaf wilting in many species, although not all plant species exhibit this response scirp.orgscirp.org. The exact physiological reason for this selective malonylation of tryptophan during drought stress is currently unknown scirp.orgscirp.org. It is hypothesized that specific N-malonyltransferases, potentially those specific to L-tryptophan and induced by water deficit, may be involved in its synthesis scirp.org. While exogenous NMT can be transformed into tryptophan and subsequently into indole-3-acetic acid (IAA) in plants, there is no conclusive evidence that endogenous NMT serves as a source for IAA scirp.orgscirp.org.

Furthermore, this compound has been observed to be upregulated during specific developmental stages in plants, such as in the intermediate and later stages of Amygdalus mongolica kernel development frontiersin.org. This suggests a potential role in plant growth and developmental processes, possibly linked to the biosynthesis of other compounds like flavonoids frontiersin.org. The metabolism and effects of this compound in animals are also largely uncharacterized scirp.orgscirp.org.

Analytical and Omics Methodologies in N Malonyltryptophan Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques form the bedrock for isolating and quantifying N-Malonyltryptophan, enabling researchers to discern its presence and concentration in complex samples.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely adopted and versatile technique for the analysis of this compound. Its ability to separate compounds based on their differential interactions with a stationary phase and a mobile phase makes it ideal for isolating and quantifying this metabolite ub.edu, ub.edu, nih.gov, medicinreferenser.se, uni-hamburg.de, mdpi.com, cas.cz, acs.org. HPLC systems, often utilizing C18 columns and mobile phases comprising aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile, are employed for both qualitative and quantitative analyses nih.gov, mdpi.com, unina.it, mdpi.com. The technique is frequently coupled with detectors such as UV or fluorescence detectors, enhancing sensitivity and specificity nih.gov, acs.org.

HPLC plays a significant role in metabolomics studies, facilitating the profiling of complex mixtures and the identification of specific metabolites. It has been instrumental in distinguishing between different sample types, such as organic versus conventional food products, where this compound has been identified as a marker compound, often found in conventional samples but absent in organic ones researchgate.net, researchgate.net, acs.org, researchgate.net. Furthermore, HPLC, particularly when equipped with chiral columns, can resolve stereoisomers, enabling the separation of D- and L-tryptophan from hydrolysates of this compound tandfonline.com. The method is also recognized for its utility in the isolation of compounds like this compound from plant materials uni-hamburg.de and is a key technique for analyzing phenolic compounds within broader metabolomic investigations ub.edu.

Gas-Liquid Chromatography (GLC) Applications

Gas-Liquid Chromatography (GLC) serves as a complementary quantitative technique in the analytical arsenal (B13267) for this compound. While not as predominantly cited for this compound analysis as HPLC, GLC has been employed in conjunction with HPLC for the quantitative determination of characteristic marker substances in various matrices, including this compound in specific herbal preparations medicinreferenser.se. Its application is also noted in studies related to indole-3-acetic acid (IAA) metabolism, where it is used alongside Gas Chromatography-Mass Spectrometry (GC-MS) usda.gov. The utility of GLC in these contexts is often as part of a multi-method approach for robust compound quantification and quality control ub.edu, medicinreferenser.se.

Thin Layer Chromatography (TLC) in Initial Characterization

Thin Layer Chromatography (TLC) remains a valuable technique for the initial characterization, qualitative assessment, and identification of this compound. Its simplicity, speed, and cost-effectiveness make it suitable for preliminary screening and confirmation of compound presence in research settings medicinreferenser.se, usda.gov, core.ac.uk, nih.gov, cas.cz, researchgate.net, acs.org. TLC is employed for fingerprinting analyses, contributing to the quality control of complex samples, such as herbal extracts medicinreferenser.se. Specific solvent systems, including mixtures of chloroform, methanol, and water, or methylacetate, isopropanol, and ammonia, are utilized on silica (B1680970) gel stationary phases for effective separation usda.gov, cas.cz. TLC has also been crucial in confirming the identity of this compound, for instance, by analyzing its hydrolysis products or by comparison with synthesized standards researchgate.net. Its application extends to the identification of various metabolites within biological samples, aiding in the initial assessment of sample composition core.ac.uk, nih.gov.

Table 1: Chromatographic Techniques for this compound Analysis

| Technique | Primary Application/Purpose | Sample Matrices | Key Findings/Observations | Relevant Citations |

| HPLC | Separation, Quantification, Isolation, Discrimination | Plant extracts, food products, biological samples | Used for direct quantification, isolation of this compound, distinguishing between sample types (e.g., organic vs. conventional), stereoisomer separation. | ub.edu, ub.edu, nih.gov, medicinreferenser.se, tandfonline.com, uni-hamburg.de, usda.gov, mdpi.com, cas.cz, acs.org |

| GLC | Quantitative Determination | Herbal extracts | Employed as a complementary quantitative method for marker substances, including this compound. | ub.edu, medicinreferenser.se |

| TLC | Initial Characterization, Qualitative Analysis, Identification, Fingerprinting | Plant extracts, biological samples | Used for preliminary screening, qualitative assessment, confirmation of identity, and quality control fingerprinting. | medicinreferenser.se, usda.gov, core.ac.uk, nih.gov, cas.cz, researchgate.net, acs.org |

Advanced Mass Spectrometry-Based Approaches

Advanced mass spectrometry techniques, particularly when coupled with chromatography, provide high-resolution and sensitive methods for untargeted metabolomics and detailed metabolite profiling.

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Metabolite Profiling

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) represents a state-of-the-art methodology for comprehensive metabolite profiling and untargeted metabolomics. This hyphenated technique offers exceptional sensitivity, resolution, and speed, enabling the simultaneous detection and identification of a vast number of metabolites within complex biological and food matrices researchgate.net. UHPLC-HRMS has been pivotal in identifying this compound in diverse samples, including plant extracts and food products nih.gov, researchgate.net, mdpi.com, unina.it, nih.gov, mdpi.com. A significant application of this technology is in differentiating between agricultural production systems, where this compound has been detected in conventional samples but not in organic ones, serving as a discriminating marker researchgate.net, researchgate.net, acs.org, researchgate.net. The technique is widely employed to characterize metabolic changes induced by various treatments or environmental conditions nih.gov, unina.it, mdpi.com. Specialized software, such as MSDial, MSFinder, and GNPS, are integral to processing and identifying metabolites from UHPLC-HRMS data researchgate.net, mdpi.com.

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) in Untargeted Metabolomics

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS), frequently coupled with liquid chromatography (LC-QToF-MS or UHPLC-QToF-MS), is a cornerstone of untargeted metabolomics. This approach allows for the unbiased exploration of metabolite profiles, facilitating the discovery of novel biomarkers and the elucidation of complex biological pathways researchgate.net, ub.edu, nih.gov, researchgate.net, researchgate.net. This compound has been identified using QToF-MS, often characterized by its mass-to-charge ratio (m/z) of approximately 289 ub.edu, ub.edu. The application of LC-QToF-MS has been particularly effective in discriminating between sample groups, such as distinguishing organic from conventional food products, where this compound has served as a key differentiating marker researchgate.net, researchgate.net. The high resolution and accurate mass measurements provided by QToF-MS systems are critical for reliable metabolite identification and reducing ambiguity in complex analytical datasets ub.edu, ub.edu.

Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QqQ) for Targeted Quantification

Liquid Chromatography coupled with Electrospray Ionization and a Triple Quadrupole mass spectrometer (LC-ESI-QqQ) is a powerful technique for the targeted quantification of specific compounds within complex biological or food matrices. This method offers high sensitivity and selectivity, making it suitable for accurately measuring this compound levels. For instance, LC-ESI-QqQ systems have been employed in foodomics studies to differentiate between food products based on the presence or absence of specific metabolites, such as this compound in conventional versus organic ketchup samples researchgate.netacs.org. High-performance liquid chromatography coupled with mass spectrometry in tandem mode (HPLC-q-TOF-MS) and Ultra-High Performance Liquid Chromatography (UHPLC) with triple quadrupole mass spectrometry systems have also been utilized for similar discriminatory analyses researchgate.net. While specific LC-ESI-QqQ parameters for this compound quantification are often tailored to the specific study, typical configurations involve reversed-phase liquid chromatography using C18 columns, coupled with electrospray ionization in either positive or negative mode, followed by tandem mass spectrometry for precise ion detection and fragmentation analysis nih.gov.

Integrated Omics Approaches

Integrated omics approaches, combining metabolomics, transcriptomics, and other high-throughput data, provide a holistic understanding of biological systems. These methods are instrumental in deciphering the complex regulatory networks that govern the synthesis, degradation, and physiological impact of compounds like this compound.

Metabolomics Profiling of this compound in Response to Environmental Stimuli

Metabolomics enables the comprehensive analysis of small molecule metabolites within a biological system, offering insights into how metabolic profiles change in response to various environmental stimuli or developmental stages researchgate.netresearchgate.net. This compound has been identified and profiled in various contexts using metabolomic approaches. It has been observed to accumulate in plant tissues, such as wilted leaves, under conditions of water deficit oup.comscirp.org. Studies have also detected this compound in specific food products, like conventional ketchups, distinguishing them from organic counterparts researchgate.netresearchgate.netresearchgate.net. Furthermore, metabolomic profiling has revealed changes in this compound levels during the developmental stages of plants, such as in Amygdalus mongolica kernels, where it showed upregulation in later developmental phases nih.gov. These studies underscore the utility of metabolomics in tracking this compound's dynamic behavior under different biological and environmental conditions.

Transcriptomic Analysis to Elucidate Gene Expression Regulating this compound Metabolism

Transcriptomic analysis complements metabolomic studies by providing information on gene expression patterns. By examining changes in messenger RNA (mRNA) levels, researchers can identify genes and pathways involved in the regulation of this compound metabolism. For instance, in Amygdalus mongolica kernels, transcriptomic data, when integrated with metabolomic findings, helped elucidate the genetic basis for developmental changes in this compound levels. This analysis identified differentially expressed genes associated with amino acid biosynthesis pathways, including those for phenylalanine, tyrosine, and tryptophan, as well as pathways related to phenylpropanoid and flavonoid biosynthesis, suggesting coordinated regulation of this compound accumulation nih.gov. Such integrated analyses are crucial for understanding the molecular mechanisms underlying this compound's formation and function in response to developmental cues or environmental factors.

Molecular Networking and Data Integration for Pathway Mapping

Molecular networking is a powerful data analysis technique, often employed in conjunction with mass spectrometry-based metabolomics, to visualize and interpret complex metabolite datasets. By clustering molecules based on their spectral similarity, molecular networks can reveal relationships between known and unknown compounds, facilitating the mapping of metabolic pathways and the identification of novel metabolites. Techniques like Feature-Based Molecular Networking (FBMN) using platforms such as the Global Natural Products Social Molecular Networking (GNPS) are used to analyze complex mixtures and identify compounds, including this compound, within plant extracts mdpi.com. Integrating these networks with other data sources allows for a deeper understanding of metabolic pathways, aiding in the characterization of compounds like this compound and their potential roles in biological processes.

Stereochemical Analysis Techniques (e.g., Chiral Chromatography)

The stereochemistry of this compound is a critical aspect of its biological activity and metabolic fate. Early assumptions suggested that the tryptophan residue in this compound primarily existed in the D-form. However, reinvestigations using High-Performance Liquid Chromatography (HPLC) with chiral columns have refined this understanding tandfonline.comoup.comumn.edu. Chiral chromatography separates enantiomers, allowing for the determination of the specific stereoisomeric composition. Studies employing this technique have revealed that while both D- and L-forms of this compound can be detected in plants, the L-form is often the major component. For example, the ratio of D:L this compound has been determined to be approximately 1:32 in pea leaves and 1:3 in wheat roots, indicating a significant prevalence of the L-isomer in these plant tissues tandfonline.comoup.com. This stereochemical characterization is essential for accurate biochemical studies and understanding the compound's interactions within biological systems.

Data Tables

Table 1: Stereoisomer Ratios of this compound in Plant Tissues

| Plant Species | D:L Ratio | Source |

| Pea leaves | 1:32 | tandfonline.comoup.com |

| Wheat roots | 1:3 | tandfonline.comoup.com |

Table 2: Example LC-ESI-QTOF Parameters for this compound Analysis

| Parameter | Value | Source |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) | nih.gov |

| Mobile Phase Flow | 0.4 ml/min | frontiersin.org |

| Column Temperature | 35 °C | frontiersin.org |

| Injection Volume | 2 µl | frontiersin.org |

| Ionization Mode | ESI (Negative/Positive) | nih.gov |

| Precursor m/z | 289.0813 ([M-H]-) / 291.0972 ([M+H]+) | nih.gov |

| Collision Energy | 6 V | nih.gov |

| Retention Time | 4.35 min | nih.gov |

Compound List

this compound (NMT)

Tryptophan (Trp)

D-Tryptophan (D-Trp)

L-Tryptophan (L-Trp)

Malonic acid

Indole-3-acetic acid (IAA)

Glutamylphenylalanine

DL-3-Phenyllactic acid

7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine

N-benzoyl aspartic acid

D-aspartic acid

2-phenylglycine

N-acetyltryptophan

Quinic acids

Caffeoylquinic acids

Chlorogenic acid

Neochlorogenic acid

5(S)-5-carboxystrictosidine

Linolenic acid

Decanedioic acid

FA 18:2 + 20

FA18:1 + 30

2-hydroxycinnamic acid

Phenylethylamine

Succinic acid

Orotate

Homovanillic acid

Citrulline

Putrescine

Dihydrocinnamic acids

Caffeoylputrescine

Kaempferol-3-O-rutinoside

Ferulic-O-hexoside

Naringenin-7-O-glucoside

Naringenin

Rutin

Quercetin

Caffeic acid

Caffeic acid hexosides

Dicaffeoylquinic acids

5-Valerolactone

Future Research Directions and Unanswered Questions

Molecular-Genetic Elucidation of Specific N-Malonyltransferase Genes and Their Regulatory Networks

A pivotal unanswered question in the study of N-Malonyltryptophan is the precise genetic identity and regulation of the enzyme responsible for its synthesis. While N-malonyltransferases have been identified in plants that act on D-amino acids and 1-aminocyclopropane-1-carboxylic acid (ACC), the specific enzyme that malonylates L-tryptophan, particularly in response to water deficit, has not yet been isolated. scirp.org It is hypothesized that a distinct N-malonyltransferase exists with specific properties, including the ability to malonylate only L-tryptophan and its absence in non-stressed tissues. scirp.org

Future research must focus on the isolation and characterization of this putative enzyme. The utilization of molecular-genetic approaches is essential to identify the gene or genes encoding this specific L-tryptophan N-malonyltransferase. scirp.org Subsequent investigation into the regulatory networks governing the expression of this gene will be crucial. Understanding the promoter regions, transcription factors, and signaling pathways that are activated during water deficit to induce the expression of this gene will provide a comprehensive picture of how plants initiate the malonylation of tryptophan under stress. This knowledge could have significant implications for developing drought-resistant crops.

Definitive Experimental Validation of Endogenous this compound as a Direct Precursor for Indole-3-acetic acid

The relationship between this compound and the primary plant auxin, indole-3-acetic acid (IAA), is another area that requires definitive clarification. Studies have demonstrated that when this compound is supplied exogenously to plant tissues, it can be metabolized back to tryptophan and subsequently converted into IAA. scirp.org However, a critical gap in knowledge remains: there is currently no experimental evidence to confirm that endogenous this compound, which accumulates during stress, serves as a direct precursor for IAA biosynthesis within the plant. scirp.org

Future research should be directed at designing experiments to trace the metabolic fate of endogenous this compound. The use of stable isotope labeling, for instance, could track the conversion of this compound into IAA under various physiological conditions. Establishing whether this conversion occurs and under what circumstances is vital for understanding the full physiological role of this compound. If it is a storage form of tryptophan that can be later mobilized for auxin synthesis, it would represent a significant mechanism for plants to regulate growth and development in response to environmental cues.

Comprehensive Characterization of this compound Metabolism and its Biological Impact in Animal Systems

The presence and metabolic fate of this compound in animal systems are virtually unknown. scirp.org Given that tryptophan is an essential amino acid for animals, and they obtain it from dietary sources including plants, it is plausible that this compound is ingested by herbivores and humans. scirp.org However, how this compound is metabolized in the gastrointestinal tract and other tissues, and what, if any, biological effects it has, remains an open question.

Comprehensive in vivo and in vitro studies are necessary to address this knowledge gap. Research should focus on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Furthermore, investigations into its potential biological activities are warranted. For example, does it interact with tryptophan metabolic pathways in animals, such as the kynurenine (B1673888) or serotonin (B10506) pathways? Does it have any impact on the gut microbiome? Answering these questions is crucial for a complete understanding of the biological significance of this plant-derived compound.

In-depth Investigation of Molecular Mechanisms Underlying Biological Activities (e.g., antiparasitic effects)

Preliminary indications of biological activities of this compound, such as potential antiparasitic effects, require in-depth mechanistic investigation. While the broader field of natural product chemistry has identified numerous compounds with antiparasitic properties, the specific activity and mechanism of action for this compound have not been elucidated.

Future research should focus on screening this compound against a range of parasites, including protozoa and helminths, to confirm and quantify any antiparasitic activity. Should such activity be confirmed, subsequent studies must delve into the molecular mechanisms at play. This would involve identifying the specific cellular targets within the parasite that are affected by this compound. Understanding these mechanisms is a critical step in evaluating the potential of this compound as a lead compound for the development of new antiparasitic drugs.

Application of Advanced Multi-Omics and Systems Biology Approaches for a Holistic Understanding of this compound Dynamics

To gain a comprehensive and integrated understanding of the role of this compound, the application of advanced multi-omics and systems biology approaches is essential. To date, research has largely been focused on specific aspects of this compound metabolism. A systems-level perspective would allow for the integration of data from genomics, transcriptomics, proteomics, and metabolomics to model the dynamics of this compound in a cellular or organismal context.

Future research should employ these high-throughput technologies to study organisms under conditions where this compound levels are altered. For example, comparing the multi-omics profiles of plants under drought stress with those of control plants could reveal the broader metabolic and regulatory changes associated with this compound accumulation. nih.govnih.gov Such an approach would not only help in identifying the N-malonyltransferase gene but also in understanding the downstream effects of this compound on other metabolic pathways. Systems biology modeling can then be used to simulate and predict the behavior of the system, providing a more holistic understanding of the functional role of this compound. nih.gov

Exploration of this compound's Role in Unexplored Biological Niches and Organisms

The current knowledge of this compound is primarily limited to its occurrence in certain plant species, particularly in response to water deficit. scirp.org There is a vast unexplored territory regarding the presence and function of this compound in other biological niches and organisms.

Future research should aim to explore a wider range of organisms and environments for the presence of this compound. This could include marine organisms, extremophiles, fungi, and bacteria. nih.govmdpi.com Investigating the ecological roles of this compound is also a promising avenue. For instance, does it play a role in plant-insect interactions, either as a deterrent or an attractant? nih.govpoanlin.com Does its presence in soil or water have any effect on microbial communities? Expanding the search for this compound beyond its currently known context is likely to reveal novel biological functions and ecological significance.

常见问题

Q. How should researchers address contradictory data on this compound’s role in auxin signaling?

- Methodological Answer : Conduct meta-analyses of published datasets (e.g., PRISMA guidelines) to identify methodological inconsistencies (e.g., extraction solvents, growth conditions). Replicate key studies with standardized protocols, and use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。